molecular formula C5H6IMgNS B14298368 magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide CAS No. 113234-28-9

magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide

Cat. No.: B14298368
CAS No.: 113234-28-9
M. Wt: 263.39 g/mol
InChI Key: MELWWJQAJFORQW-UHFFFAOYSA-M
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Description

Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide typically involves the reaction of 3,5-dimethyl-4H-1,2-thiazol-4-ide with magnesium iodide. One common method is to react 3,5-dimethyl-4H-1,2-thiazol-4-ide with magnesium chloride and then treat the resulting product with iodine to form the iodide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of magnesium and iodide ions can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4H-1,2-thiazol-4-ide: Lacks the magnesium and iodide ions, resulting in different chemical properties and applications.

    Magnesium thiazole derivatives: Other derivatives with different substituents on the thiazole ring.

    Iodide-containing thiazoles: Compounds with iodide ions but different core structures.

Uniqueness

Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide is unique due to the combination of magnesium and iodide ions with the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

113234-28-9

Molecular Formula

C5H6IMgNS

Molecular Weight

263.39 g/mol

IUPAC Name

magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide

InChI

InChI=1S/C5H6NS.HI.Mg/c1-4-3-5(2)7-6-4;;/h1-2H3;1H;/q-1;;+2/p-1

InChI Key

MELWWJQAJFORQW-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C(=NS1)C.[Mg+2].[I-]

Origin of Product

United States

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